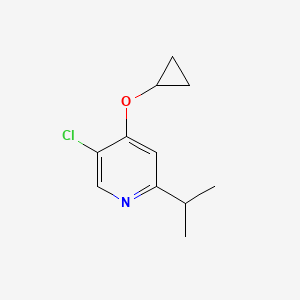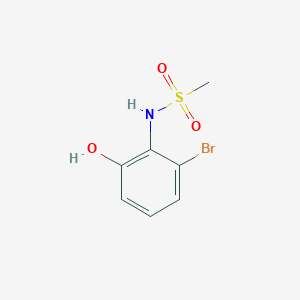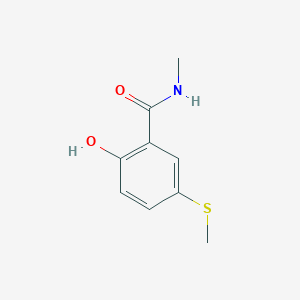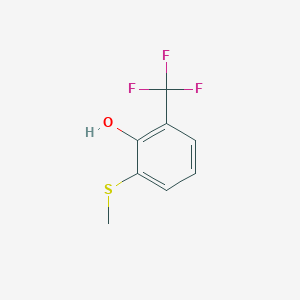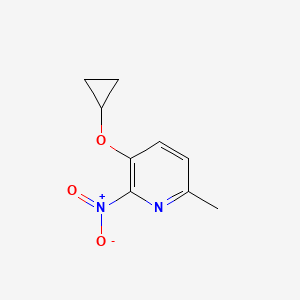
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is an organic compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol This compound features a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylcyclohexa-1,3-diene with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group. This intermediate is then reacted with methylsulfane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with a purity of at least 98% .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Ethylcyclohexa-1,3-diene: A related compound with a similar cyclohexa-1,3-diene structure but lacking the cyclopropoxy and methylsulfane groups.
3-Cyclopropoxy-5-methoxycyclohexa-1,3-dienyl(methyl)sulfane: A compound with a methoxy group instead of an ethyl group.
Uniqueness
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-1-methylsulfanylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H18OS/c1-3-9-6-11(13-10-4-5-10)8-12(7-9)14-2/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
STSUDJCKQHQVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=CC(=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




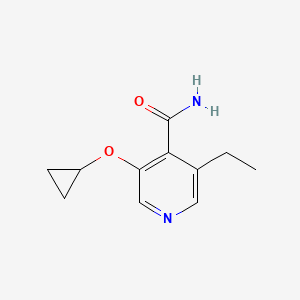
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
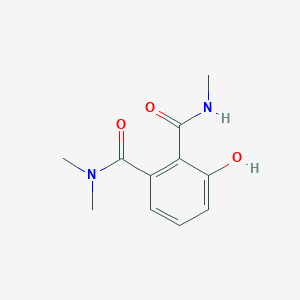
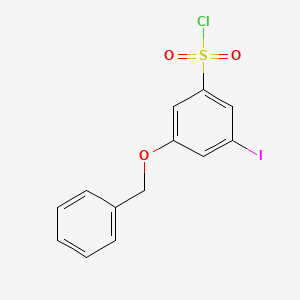
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
